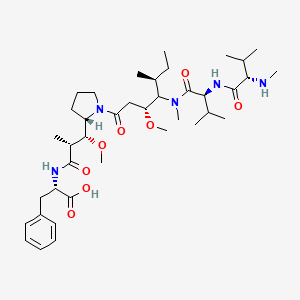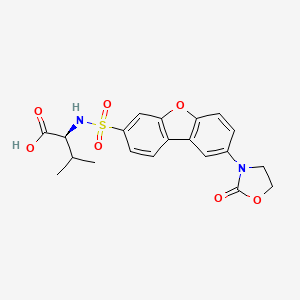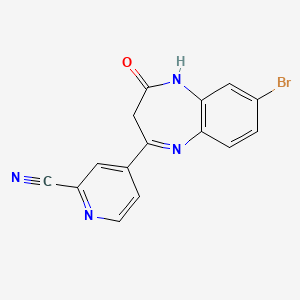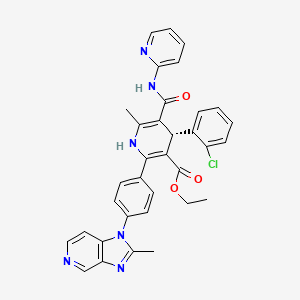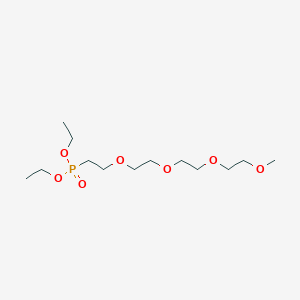
m-PEG4-phosphonic acid ethyl ester
描述
m-PEG4-phosphonic acid ethyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a phosphonic acid group and an ethyl ester group attached to a PEG chain. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG4-phosphonic acid ethyl ester typically involves the Michaelis-Arbuzov reaction, which is a well-known method for preparing phosphonates. In this reaction, a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction is usually carried out under anhydrous conditions and requires heating .
Another common method is the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonic acid derivative with an alkyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反应分析
Types of Reactions
m-PEG4-phosphonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
科学研究应用
m-PEG4-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the development of bioconjugates and as a component in drug delivery systems.
Medicine: It is used in the formulation of pharmaceuticals, particularly in the development of targeted drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and other materials that require enhanced solubility and stability.
作用机制
The mechanism of action of m-PEG4-phosphonic acid ethyl ester involves its ability to form stable complexes with metal ions and other molecules. The phosphonic acid group can chelate metal ions, making it useful in various applications, including drug delivery and diagnostic imaging . The PEG chain enhances the solubility and stability of the compound, allowing it to interact effectively with biological targets .
相似化合物的比较
Similar Compounds
- m-PEG5-phosphonic acid ethyl ester
- m-PEG9-phosphonic acid ethyl ester
- m-PEG4-(CH2)8-phosphonic acid ethyl ester
Uniqueness
m-PEG4-phosphonic acid ethyl ester is unique due to its specific PEG chain length and the presence of both phosphonic acid and ethyl ester groups. This combination provides a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications. The compound’s ability to form stable complexes with metal ions and its enhanced solubility in aqueous media further distinguish it from similar compounds .
属性
IUPAC Name |
1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIFYTYZSWFMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173715 | |
| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872433-73-2 | |
| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)

![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)

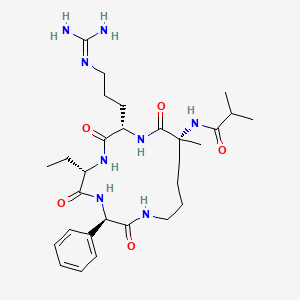
![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)
